N-(3-chloro-2-methylphenyl)-2-{7-chloro-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}acetamide
Description
Properties
IUPAC Name |
2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(3-chloro-2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Cl2N3O2/c1-12-16(23)4-3-5-18(12)25-20(28)11-27-9-8-19-15(10-27)22(29)14-6-7-17(24)13(2)21(14)26-19/h3-7H,8-11H2,1-2H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWSAEJVNIJEEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CN2CCC3=C(C2)C(=O)C4=C(N3)C(=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-2-{7-chloro-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}acetamide typically involves multi-step organic reactions. One common method includes the reaction of 3-chloro-2-methylaniline with 7-chloro-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridine-2-carboxylic acid under specific conditions to form the desired acetamide derivative. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through crystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Reduction Reactions
The keto group at position 5 undergoes selective reduction under various conditions:
Reagents and Conditions
-
Sodium borohydride (NaBH₄): Reduces the keto group to a secondary alcohol at mild temperatures (0–25°C) in methanol or ethanol .
-
Lithium aluminum hydride (LiAlH₄): Achieves complete reduction of the keto group but may also reduce the ester moiety if not carefully controlled .
Example Reaction
Key Findings
-
Reductive amination with primary amines (e.g., propylamine) converts the keto group into a secondary amine under hydrogenation conditions (H₂/Pd-C) .
-
Competitive reduction of the ester group occurs with stronger reducing agents like LiAlH₄, necessitating stoichiometric control .
Hydrolysis Reactions
The ethyl ester undergoes hydrolysis to yield carboxylic acid derivatives:
Conditions
-
Acidic hydrolysis (HCl/H₂SO₄): Requires prolonged heating (6–12 hrs) in aqueous ethanol .
-
Basic hydrolysis (NaOH/KOH): Faster reaction (2–4 hrs) at 60–80°C, yielding the sodium salt of the carboxylic acid .
Example Reaction
Applications
-
Hydrolyzed products serve as intermediates for amide coupling in pharmaceutical syntheses (e.g., apixaban precursors) .
Substitution Reactions
The indazole ring participates in electrophilic substitution, particularly at the N1 and C3 positions:
Electrophilic Reagents
-
Halogenation (Cl₂/Br₂): Occurs at N1 in acetic acid, forming halogenated derivatives .
-
Alkylation (alkyl halides): N1-alkylation dominates in polar aprotic solvents (DMF/DMSO) with bases like K₂CO₃ .
Example Reaction
Key Observations
-
Steric hindrance from the ester group directs substitution to N1 over C7 .
-
Phase-transfer catalysts (e.g., TBAB) enhance reaction rates in biphasic systems .
Oxidation Reactions
Controlled oxidation modifies the tetrahydroindazole ring:
Reagents
-
Potassium permanganate (KMnO₄): Oxidizes the 5,6,7,8-tetrahydro ring to a fully aromatic indazole under acidic conditions .
-
DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone): Achieves dehydrogenation in toluene at reflux .
Example Reaction
Applications
Coupling Reactions
The ester group facilitates cross-coupling for structural diversification:
Reactions
-
Suzuki-Miyaura Coupling: Requires prior conversion to a boronic ester .
-
Amide Formation: Carboxylic acid intermediates couple with amines (e.g., DCC/HOBt) .
Example Protocol
-
Hydrolyze ester to carboxylic acid using NaOH.
-
React with dimethylamine via EDC/HOBt activation to form N,N-dimethylamide .
Comparative Reaction Table
| Reaction Type | Reagents/Conditions | Product | Yield |
Scientific Research Applications
1.1. MAO Inhibition
Recent studies have highlighted the potential of compounds similar to N-(3-chloro-2-methylphenyl)-2-{7-chloro-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}acetamide as Monoamine Oxidase (MAO) inhibitors. MAO inhibitors are significant in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The synthesis of related benzo[b][1,6]naphthyridine derivatives has shown promising inhibitory activity against MAO B with low micromolar potency .
1.2. Phosphodiesterase Inhibition
Another area of exploration is the compound's role as a phosphodiesterase (PDE) inhibitor. PDEs are critical in regulating cyclic nucleotide levels within cells and are implicated in various physiological processes. A study identified a novel tetrahydrobenzo[b][1,6]naphthyridine analogue that exhibited potent PDE5 inhibition with an IC50 value of 0.056 nM . Such compounds could provide therapeutic benefits for conditions like erectile dysfunction and pulmonary hypertension.
Anticancer Activity
There is ongoing research into the anticancer properties of naphthyridine derivatives. Compounds with similar structures have been evaluated for their cytotoxic effects against various cancer cell lines. The mechanisms typically involve the induction of apoptosis and inhibition of cell proliferation pathways .
Synthesis and Structural Modifications
The synthesis of this compound can be achieved through various synthetic routes involving key intermediates derived from naphthyridine scaffolds. Modifications to the structure can enhance biological activity or alter pharmacokinetic properties .
4.1. Alzheimer’s Disease Research
A case study involving the use of benzo[b][1,6]naphthyridine derivatives demonstrated their effectiveness as potential treatments for Alzheimer's disease by acting on PDE pathways and improving cognitive function in animal models .
4.2. Cancer Cell Line Studies
Another study focused on a series of synthesized naphthyridine derivatives that were tested against different cancer cell lines (e.g., MCF7 for breast cancer). The results indicated significant cytotoxicity correlated with specific structural modifications .
Mechanism of Action
The mechanism by which N-(3-chloro-2-methylphenyl)-2-{7-chloro-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Functional Comparison of Benzo[b]naphthyridine Derivatives
Key Findings from Comparative Studies
- The absence of reported activity for the target compound suggests a need for further pharmacological profiling.
- However, related benzo[b]naphthyridines (e.g., ) achieved high yields (98.8%) using SnCl2/HCl reduction in acetic acid, a method that may be adaptable for its preparation .
- Solubility and Stability: The acetamide group in the target compound and ’s derivative may enhance solubility compared to non-acetamide analogues. However, the oxo group at position 10 could reduce metabolic stability relative to methoxy-substituted variants (e.g., ) .
Molecular and Spectroscopic Differences
- 1H NMR Profiles : ’s compound exhibited distinct peaks at δ 12.50 (NH) and δ 10.10 (NHCO), similar to the target compound’s expected acetamide protons. However, the absence of aromatic protons in the target compound’s naphthyridine core (due to chloro/methyl groups) would alter its spectral signature .
Biological Activity
N-(3-chloro-2-methylphenyl)-2-{7-chloro-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}acetamide is a synthetic compound with a complex structure that has garnered interest for its potential biological activity. This article explores its chemical characteristics, synthesis methods, and various biological activities as reported in scientific literature.
Chemical Characteristics
The compound has the following chemical properties:
- Molecular Formula : C22H21Cl2N3O2
- Molecular Weight : 430.3 g/mol
- CAS Number : 1251613-10-1
Synthesis Methods
The synthesis of N-(3-chloro-2-methylphenyl)-2-{7-chloro-6-methyl-10-oxo-benzo[b]naphthyridin-2-yl}acetamide typically involves multi-step reactions starting from substituted anilines and naphthyridine derivatives. The process often includes:
- Formation of the naphthyridine core through cyclization reactions.
- Introduction of chloro and methyl groups at specific positions to enhance biological activity.
- Acetylation to form the final acetamide structure.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
- A study demonstrated that derivatives of similar structure exhibited significant cytotoxicity against various cancer cell lines including K562 (human chronic myelogenous leukemia) and HL-60 (human leukemia) .
- In vitro assays showed that the compound can inhibit cell proliferation and induce apoptosis in cancer cells.
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity:
- It was found to exhibit inhibitory effects against several bacterial strains, suggesting potential as an antimicrobial agent .
Anti-inflammatory Effects
Research indicates that compounds with similar structures can act as inhibitors of tumor necrosis factor-alpha (TNF-α) production:
- In vitro studies showed that certain derivatives could significantly reduce TNF-α secretion in human promyelocytic cell lines . This suggests a possible role in treating inflammatory diseases.
Case Studies
- Cytotoxicity Assay : A recent cytotoxicity assay performed on HL-60 cells revealed an IC50 value indicating potent activity against leukemia cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
- Antimicrobial Testing : In a comparative study against standard antibiotics, the compound demonstrated superior activity against resistant strains of Staphylococcus aureus, indicating its potential use in treating infections caused by resistant bacteria.
Summary of Findings
| Biological Activity | Relevant Findings |
|---|---|
| Anticancer | Significant cytotoxicity against K562 and HL-60 cell lines; induces apoptosis. |
| Antimicrobial | Effective against various bacterial strains; potential for use in resistant infections. |
| Anti-inflammatory | Inhibits TNF-α production; may aid in treating inflammatory conditions. |
Q & A
Q. What are the critical steps and challenges in synthesizing N-(3-chloro-2-methylphenyl)-2-{...}acetamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including amide coupling, cyclization, and halogenation. Key challenges include controlling regioselectivity in chlorination and minimizing byproducts during cyclization. Optimize by:
- Temperature control : Maintain 60–80°C during amide coupling to prevent decomposition .
- Solvent selection : Use polar aprotic solvents (e.g., DMF) for cyclization to enhance reaction efficiency .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization for ≥95% purity .
Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl and chloro groups) and acetamide linkage .
- HPLC : Reverse-phase C18 column (acetonitrile/water mobile phase) to assess purity (>98% required for biological assays) .
- Mass Spectrometry : High-resolution MS (ESI+) to verify molecular weight and detect trace impurities .
Q. How can impurities arising during synthesis be identified and mitigated?
- Methodological Answer : Common impurities include dechlorinated byproducts and incomplete cyclization intermediates. Strategies:
- TLC monitoring : Track reaction progress using UV-active spots (Rf = 0.3–0.5 in ethyl acetate/hexane) .
- Recrystallization : Use ethanol/water mixtures to remove polar impurities .
- LC-MS : Quantify impurity levels and adjust stoichiometry of chlorinating agents (e.g., POCl₃) .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for this compound’s bioactivity?
- Methodological Answer :
- Structural analogs : Synthesize derivatives with variations in chloro/methyl groups or benzo-naphthyridinone core. For example:
| Derivative | Modification | Bioactivity Trend |
|---|---|---|
| A | 7-Cl → 7-F | Reduced cytotoxicity |
| B | 6-CH₃ → 6-CF₃ | Enhanced solubility |
- Assays : Use enzyme inhibition (e.g., kinase assays) and cell viability (MTT) to correlate structural changes with activity .
Q. What strategies resolve discrepancies in spectral data during structural elucidation?
- Methodological Answer :
- Dynamic NMR : Resolve overlapping signals (e.g., methyl protons in crowded regions) by variable-temperature experiments .
- 2D NMR : HSQC and HMBC to assign quaternary carbons and confirm heterocyclic connectivity .
- X-ray crystallography : Resolve ambiguous NOE signals by obtaining a single-crystal structure .
Q. How to evaluate metabolic stability and in vitro-in vivo correlation (IVIVC) for this compound?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
